2899-28-9 2899-28-9
Brand Name: Vulcanchem
CAS No.: 2899-28-9
VCID: VC0554935
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 268.7

2899-28-9

CAS No.: 2899-28-9

Cat. No.: VC0554935

Molecular Formula:

Molecular Weight: 268.7

* For research use only. Not for human or veterinary use.

2899-28-9 - 2899-28-9

Specification

CAS No. 2899-28-9
Molecular Weight 268.7

Introduction

Chemical Identity and Structure

L-Tryptophan Ethyl Ester Hydrochloride is the hydrochloride salt of the ethyl ester of L-tryptophan, an essential amino acid. The compound features the characteristic indole structure of tryptophan with an ethyl ester modification at the carboxyl group.

Basic Identifiers

The compound is cataloged in chemical databases with the following identifiers:

ParameterInformation
Primary CAS Number2899-28-7
Alternative CAS Reference2899-28-9
Molecular FormulaC₁₃H₁₆N₂O₂·HCl
Molecular Weight268.74 g/mol
Reaxys Registry Number3738701
PubChem Substance ID253660192
MDL NumberMFCD00038993

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature:

  • H-Trp-OEt·HCl

  • H-TRP-OET HCL

  • (S)-2-Amino-3-(3-indolyl)propionic Acid Ethyl Ester Hydrochloride

  • L-Tryptophan ethyl ester hydrochloride

  • Ethyl L-tryptophanate hydrochloride

  • L-2-Amino-3-indolylpropanoic acid ethyl ester hydrochloride

Physical and Chemical Properties

L-Tryptophan Ethyl Ester Hydrochloride possesses distinctive physical and chemical characteristics that are fundamental to its applications and handling procedures.

Physical Properties

The compound presents as a crystalline solid with specific physical attributes:

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to Light yellow to Light red powder or crystal
Melting Point222°C (decomposition)
SolubilitySoluble in methanol; slightly soluble in DMSO; soluble in water (5 mg/ml)
Specific Rotation [α]20/D+10.0 to +13.0 deg (C=1, MeOH) or +10±1° (c=2% in H₂O)

Chemical Properties

The chemical reactivity profile of L-Tryptophan Ethyl Ester Hydrochloride is characterized by:

  • Hygroscopic nature, requiring storage under inert gas conditions

  • pKa values: 7.10±0.05 and 10.79±0.02 (H₂O, t=25.0±0.1, I=0.1(NaCl), N₂ atmosphere)

  • Chemical stability affected by exposure to moisture and oxidizing conditions

  • Retention of chiral properties of the parent amino acid

  • Ester functionality susceptible to hydrolysis under basic conditions

Synthesis and Preparation

The preparation of L-Tryptophan Ethyl Ester Hydrochloride typically follows standard esterification procedures for amino acids.

General Synthetic Approach

The compound is commonly synthesized through the following pathway:

  • Esterification of L-tryptophan with ethanol under acidic conditions

  • Formation of the hydrochloride salt through addition of HCl

  • Purification through recrystallization, typically from an alcohol-ether mixture

Applications and Research Utilization

L-Tryptophan Ethyl Ester Hydrochloride serves diverse functions across multiple scientific and medical disciplines.

Pharmaceutical Applications

The compound has demonstrated significant value in pharmaceutical research:

  • Precursor in the synthesis of pharmaceuticals targeting mood disorders and sleep regulation

  • Utilized in treatments for conditions involving serotonin pathway dysregulation

  • Applied in bypass therapy for defective neutral amino acid transport in Hartnup disease, leveraging its enhanced lipid solubility compared to free L-tryptophan

  • Potential therapeutic agent for conditions associated with tryptophan deficiency

Neuroscience Research

As a research tool in neuroscience, the compound contributes to:

  • Studies investigating serotonin production and metabolism

  • Research on neurological conditions related to tryptophan pathway disorders

  • Investigations into the blood-brain barrier transport of amino acids and their derivatives

  • Exploration of relationships between tryptophan availability and brain function

Biochemical and Analytical Applications

The compound serves important functions in various analytical and biochemical contexts:

  • Used in chiroptical sensing of amino acid derivatives through host-guest interactions

  • Employed as a reference standard in analytical methods

  • Utilized in studies of peptide synthesis and protein structure

  • Applied in investigations of tryptophan metabolism

Nutritional Science

In nutritional research, the compound has been investigated for:

Research Findings and Significant Studies

Scientific literature reveals several important research findings involving L-Tryptophan Ethyl Ester Hydrochloride.

Clinical Applications

One notable study published in the Journal of Clinical Investigation demonstrated the effectiveness of tryptophan ethyl ester in bypassing defective gastrointestinal neutral amino acid transport in a child with Hartnup disease. The lipid solubility of the ester derivative enabled absorption through alternative transport mechanisms, effectively circumventing the genetic defect .

Chiroptical Sensing Studies

Research published in Molecules (2021) examined the use of L-Tryptophan Ethyl Ester Hydrochloride in chiroptical sensing applications:

  • The compound demonstrated significant chiroptical amplification features when interacting with specific macrocyclic hosts

  • 1H NMR spectroscopy revealed specific binding interactions between the amino acid derivative and macrocyclic hosts

  • Computational simulations using DFT methods at the B3LYP/6-311G (d,p) level provided insights into the three-dimensional structure of the host-guest complexes

  • The recognition process displayed high stereoselectivity, with distinct responses for L and D enantiomers

Biochemical Impact Studies

Several studies have examined the biochemical effects of L-Tryptophan Ethyl Ester Hydrochloride:

  • Research indicated a facilitating effect on brain 5-hydroxytryptamine metabolism

  • Studies demonstrated the compound's ability to enhance tryptophan availability in specific tissues

  • Investigations showed differential effects compared to free tryptophan in various biological systems

ParameterRecommendation
TemperatureRoom temperature (preferably in a cool, dark place, <15°C)
AtmosphereStore under inert gas
Conditions to AvoidHygroscopic conditions, moisture exposure
ContainerAirtight, moisture-resistant vessels
Light ExposureMinimize; store in amber or opaque containers

Stability and Shelf Life

  • The compound may gradually undergo hydrolysis of the ester group if exposed to moisture

  • Decomposition temperature begins around 222°C

  • Argon-charged storage containers are recommended for long-term preservation

SupplierCatalog NumberPurityPackage SizeStorage Recommendations
TCI ChemicalsT2981>95.0% (HPLC)Multiple sizesRoom temperature, dark place, <15°C
Sigma-Aldrich93690≥99.0% (AT)5 gFollow supplier guidelines
MP Biomedicals0210315210Not specified10 gRoom temperature
Aladdin ScientificS161202≥95.0%Multiple sizesArgon charged

Current pricing (as of April 2025) ranges from approximately $56-105 depending on quantity and supplier .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator